Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate is a chemical compound with the molecular formula and a molecular weight of 248.32 g/mol. This compound is classified as an ester, specifically a benzoate, and contains a piperazine moiety, which is significant in medicinal chemistry due to its presence in various pharmaceuticals.
The synthesis of methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate typically involves the following steps:
Technical details may vary depending on specific laboratory protocols and reagents used. For example, one patent describes a method involving the use of N-methylpiperazine and dihydrochloride forms of benzoic acid derivatives .
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions typical for esters and amines:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent, and catalysts used during the reactions .
The mechanism of action for methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate is primarily related to its interaction with biological targets in medicinal chemistry:
Data regarding specific interactions and efficacy would require further pharmacological studies to elucidate precise mechanisms .
Relevant data from safety data sheets indicate necessary precautions when handling this compound.
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate (CAS: 1223253-84-6) emerged in the late 2010s as a synthetic intermediate targeting neuropharmacological receptors, particularly those modulated by piperazine scaffolds. Its development parallels the exploration of N-benzylpiperazine derivatives, which gained prominence following structural modifications of simpler piperazine-based psychotherapeutics. The compound integrates two pharmaceutically privileged motifs: the methyl benzoate moiety—historically utilized in fragrance chemistry and ester prodrug design [6]—and the 4-benzylpiperazine group, recognized for its conformational flexibility in receptor engagement. Early synthetic access was achieved via reductive amination or nucleophilic substitution between methyl 3-(bromomethyl)benzoate and N-benzylpiperazine, reflecting pharmacological strategies to enhance blood-brain barrier permeability through balanced lipophilicity (logP ~2-3) [2] [4].
This compound belongs to the aromatic ester-linked piperazine subclass, characterized by a benzoate core connected to the piperazine nitrogen via a methylene spacer. Key analogs include:
Table 1: Structural Analogs of Piperazine-Benzoate Hybrids
Compound Name | Molecular Formula | Key Structural Variation | Pharmacological Relevance |
---|---|---|---|
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate | C₂₀H₂₄N₂O₂ | Benzylpiperazine + methylene-linked benzoate | Central nervous system (CNS) receptor modulation |
Methyl 3-(4-methylpiperazin-1-yl)benzoate [1] | C₁₃H₁₈N₂O₂ | N-methylpiperazine directly attached to benzoate | Simplified scaffold for SAR studies |
Methyl 3-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate [7] | C₂₁H₂₆N₂O₃ | Ethoxy linker instead of methylene | Enhanced flexibility for receptor docking |
Methyl 4-methylbenzoate [6] | C₉H₁₀O₂ | Unsubstituted benzoate core | Reference compound for ester reactivity |
Notably, replacing the methylene linker with a longer ethoxy chain (as in C₂₁H₂₆N₂O₃) increases molecular weight (354.45 g/mol) and alters conformational flexibility, potentially affecting target binding kinetics [7]. The benzyl group's π-system enables π-stacking interactions absent in N-methylpiperazine derivatives like C₁₃H₁₈N₂O₂ [1].
Table 2: Key Identifiers of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
Property | Value | Source |
---|---|---|
CAS Registry | 1223253-84-6 | [2] [4] |
Molecular Formula | C₂₀H₂₄N₂O₂ | [2] |
Molecular Weight | 324.42 g/mol | [2] |
Predicted Boiling Point | 447.2 ± 40.0 °C | [2] |
Predicted pKa | 6.74 ± 0.10 | [2] |
The strategic incorporation of the 4-benzylpiperazine unit addresses three pharmacological challenges:
Table 3: Crystallographic Data for a Related Piperazine-Benzoate Hybrid [5]
Parameter | Value | Description |
---|---|---|
Crystal System | Triclinic | Space group P-1 |
Molecular Formula | C₂₅H₂₉BF₂N₂O₂ | Boron-containing analog |
Unit Cell Dimensions | a=8.46 Å, b=11.23 Å, c=12.57 Å | Demonstrates structural compactness |
Torsion Angles | N1-C9-C8-C19: -65.7° | Critical for bioactive conformation |
The compound's structural plasticity is evidenced in crystallographic studies showing rotational freedom around the methylene bridge (C8-C19 bond torsion: -65.7°), permitting optimization of binding pose in enzyme pockets [5]. Commercial availability as a high-purity research chemical (97% purity, $279–623/g) further accelerates its investigation as a precursor for PET tracers or kinase inhibitors [4]. Current synthetic efforts focus on introducing fluorinated benzyl groups or bioisosteric replacements of the benzoate to refine target selectivity within this pharmacophore class.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0